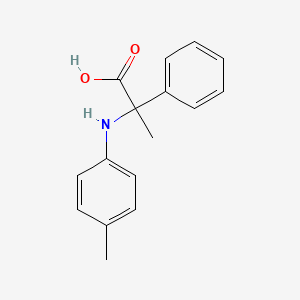

N-(4-methylphenyl)-2-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common names it may have .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The process often involves starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under various conditions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity. Techniques such as spectroscopy and chromatography can be used .科学的研究の応用

Biosynthesis and Metabolic Fate in Conifers

Phenylalanine plays a critical role in the metabolism of conifers, serving as a precursor for numerous plant compounds essential for growth, development, and defense. Its metabolic pathways are crucial for understanding how carbon is channeled from photosynthesis to the biosynthesis of phenylpropanoids, including lignin, which is a significant component of wood. The study highlights two metabolic routes: the phenylpyruvate and arogenate pathways, emphasizing the importance of efficient nitrogen recycling for sustained growth during xylem formation (Pascual et al., 2016).

Metabolic Engineering for L-Phenylalanine Production

Research on Escherichia coli has demonstrated the potential to increase the yield of L-phenylalanine synthesized from glucose through metabolic engineering and protein-directed evolution. Inactivating the phosphotransferase transport system (PTS) and overexpressing feedback inhibition-resistant versions of key enzymes led to a significant improvement in yield, showcasing the application of genetic and biochemical strategies to enhance biotechnological production of essential amino acids (Báez-Viveros et al., 2004).

Electrochemical Sensors for Phenylalanine Detection

The development of electrochemical sensors and biosensors for detecting phenylalanine levels is critical for diagnosing and managing phenylketonuria (PKU), a genetic disorder. Innovations in sensor technology have focused on improving selectivity, sensitivity, and detection limits to provide accurate monitoring of phenylalanine levels in biological fluids, highlighting the interdisciplinary application of chemistry, electronics, and medicine (Dinu & Apetrei, 2020).

Phenylalanine Ammonia Lyase in Biotechnology

Phenylalanine ammonia lyase (PAL) is a key enzyme in the phenylpropanoid pathway, catalyzing the deamination of phenylalanine to cinnamate. Its applications extend beyond plant biology into clinical, industrial, and biotechnological domains. PAL is utilized in enzyme replacement therapy for PKU, as a therapeutic agent in cancer treatment, and in the microbial production of L-phenylalanine. This enzyme exemplifies the potential of biocatalysis in addressing health and industrial challenges (MacDonald & D'Cunha, 2007).

Self-Assembling Behavior of Phenylalanine Derivatives

Studies on modified phenylalanine derivatives, such as 4-nitrophenylalanine, reveal their capacity to form diverse self-assembled structures due to changes in electronic properties. These findings open avenues for designing novel materials with specific functions, ranging from drug delivery systems to nanotechnology applications. The ability to manipulate molecular interactions and assembly processes underscores the importance of phenylalanine derivatives in materials science (Singh et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-methylanilino)-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-8-10-14(11-9-12)17-16(2,15(18)19)13-6-4-3-5-7-13/h3-11,17H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCCVTNIHHMKCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)(C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] furan-2-carboxylate](/img/structure/B2649154.png)

![1-(4-Bromophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2649160.png)

![N-phenyl-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649162.png)

![N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649163.png)

![Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2649164.png)

![5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2649173.png)